

Application Notes and Protocols for the Photochemical Rearrangement of Octyl Nitrite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl nitrite

Cat. No.: B13797998

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Introduction

The photochemical rearrangement of alkyl nitrites, famously known as the Barton reaction, is a powerful synthetic tool for the regio- and stereoselective functionalization of unactivated C-H bonds. This reaction proceeds via the photolytically induced homolytic cleavage of a nitrite ester to generate an alkoxy radical. This radical then abstracts a hydrogen atom from a spatially proximate δ -carbon, leading to the formation of a carbon-centered radical, which subsequently recombines with nitric oxide. The resulting nitroso alcohol typically tautomerizes to the more stable oxime. This application note provides a detailed experimental setup and protocol for the photochemical rearrangement of **n-octyl nitrite**, a representative example of this class of reactions.

Reaction Principle

The photochemical rearrangement of **n-octyl nitrite** to 4-nitroso-1-octanol proceeds through a free-radical mechanism initiated by the absorption of UV light. The key steps involve:

- Homolytic Cleavage: The O-NO bond of the **n-octyl nitrite** homolytically cleaves upon photolysis to form an n-octyloxy radical and a nitric oxide radical.
- Intramolecular Hydrogen Abstraction: The n-octyloxy radical abstracts a hydrogen atom from the δ -carbon (C4) via a six-membered cyclic transition state.

- Radical Recombination: The resulting C4-centered alkyl radical recombines with the nitric oxide radical to form 4-nitroso-1-octanol.
- Dimerization/Tautomerization: The 4-nitroso-1-octanol can exist in equilibrium with its dimer and can also tautomerize to the corresponding oxime.

Quantitative Data

The photolysis of **n-octyl nitrite** in a heptane solution yields a mixture of products. The table below summarizes the reported yields of the major products obtained upon complete photolysis.

Product	Yield (%)
4-Nitroso-1-octanol dimer	30
γ -Nitrosoheptane dimer	2
γ -Nitrosoheptane-4-nitroso-1-octanol dimer	13

Experimental Protocols

This section details the necessary protocols for the synthesis of the **n-octyl nitrite** starting material and its subsequent photochemical rearrangement.

Protocol 1: Synthesis of n-Octyl Nitrite

Materials:

- n-Octanol
- Sodium nitrite (NaNO_2)
- Sulfuric acid (H_2SO_4), concentrated
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Ice

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Ice bath

Procedure:

- Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer in an ice-salt bath.
- In the flask, prepare a solution of sodium nitrite in water (e.g., 1.1 moles of NaNO_2 in a suitable amount of water for each mole of n-octanol).
- Cool the sodium nitrite solution to 0 °C with vigorous stirring.
- In a separate beaker, prepare a cooled (0 °C) mixture of n-octanol (1 mole) and concentrated sulfuric acid (e.g., 0.5 moles) diluted with a small amount of water.
- Slowly add the acidic n-octanol mixture from the dropping funnel to the stirred sodium nitrite solution. Maintain the reaction temperature at or below 5 °C throughout the addition. The addition rate should be controlled to prevent excessive foaming and a rise in temperature.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

- Transfer the reaction mixture to a separatory funnel. The upper, pale-yellow layer of **n-octyl nitrite** will separate from the aqueous layer.
- Separate the organic layer and wash it sequentially with cold water, a cold dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with cold water again.
- Dry the crude **n-octyl nitrite** over anhydrous magnesium sulfate or sodium sulfate.
- The resulting **n-octyl nitrite** can be used directly for the photochemical reaction. Due to their instability, it is recommended to use alkyl nitrites shortly after their preparation and store them in a cool, dark place.

Protocol 2: Photochemical Rearrangement of n-Octyl Nitrite

Materials:

- **n-Octyl nitrite** (prepared as in Protocol 1)
- Anhydrous heptane (or benzene)
- Nitrogen gas (or argon)

Equipment:

- Photochemical reactor equipped with a high-pressure mercury vapor lamp (e.g., Hanovia or similar) with a quartz or Pyrex immersion well.
- Reaction vessel (quartz or Pyrex, depending on the desired wavelength cutoff)
- Magnetic stirrer and stir bar
- Gas inlet for inert gas
- Cooling system for the lamp and reaction vessel (e.g., water circulation)
- Standard laboratory glassware for workup

Procedure:

- Assemble the photochemical reactor. Ensure the cooling system for the lamp is operational.
- Prepare a dilute solution of **n-octyl nitrite** in anhydrous heptane (e.g., a 2% solution).
- Place the solution in the reaction vessel and add a magnetic stir bar.
- Degas the solution by bubbling nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen, which can interfere with the radical reaction. Maintain a positive pressure of the inert gas throughout the reaction.
- Position the reaction vessel in the photoreactor and start the cooling system for the reaction vessel if necessary to maintain a desired temperature (e.g., room temperature).
- Turn on the high-pressure mercury lamp to initiate the photolysis.
- Irradiate the solution with stirring for a period determined by monitoring the reaction progress (e.g., by TLC or GC) or for a predetermined time to ensure complete consumption of the starting material.
- Once the reaction is complete, turn off the lamp and allow the apparatus to cool down.
- The resulting solution containing the 4-nitroso-1-octanol and other products can then be concentrated under reduced pressure.
- The product mixture can be purified using standard techniques such as column chromatography on silica gel to isolate the desired nitroso compounds.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and photochemical rearrangement of **n-octyl nitrite**.

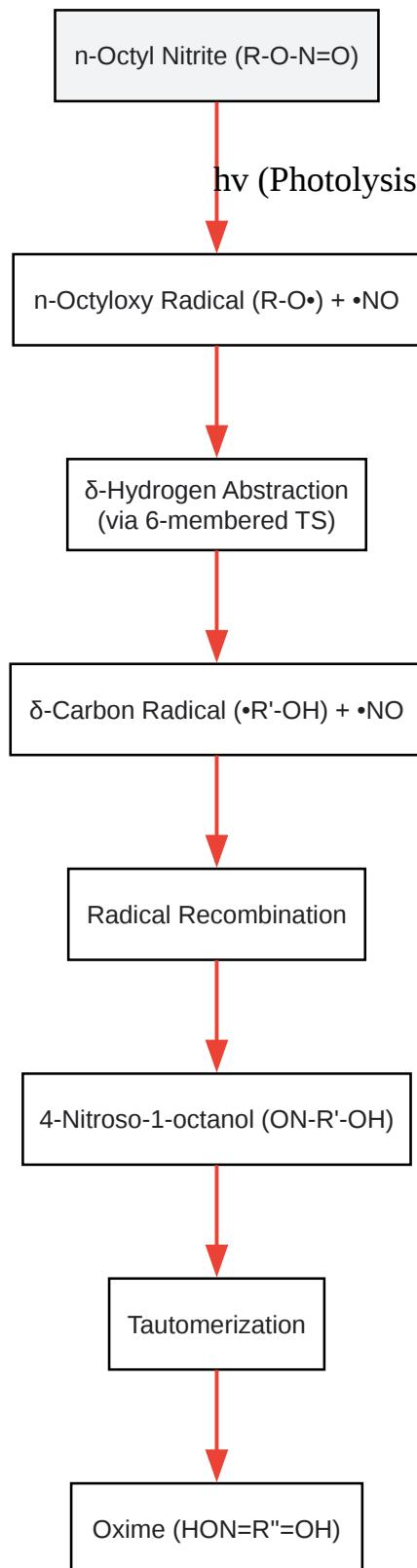


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*Workflow for **n-octyl nitrite** synthesis and photolysis.*

Reaction Mechanism

The diagram below outlines the key steps in the photochemical rearrangement of **n-octyl nitrite**.



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Mechanism of the Barton Reaction.

- To cite this document: BenchChem. [Application Notes and Protocols for the Photochemical Rearrangement of Octyl Nitrite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13797998#photochemical-rearrangement-of-octyl-nitrite-experimental-setup>

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